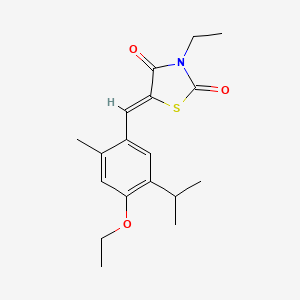
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isobutoxyphenyl)ethanediamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isobutoxyphenyl)ethanediamide, also known as BIBX1382, is a chemical compound that belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors. This compound has been extensively studied for its potential applications in cancer treatment and other medical fields.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isobutoxyphenyl)ethanediamide selectively inhibits EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to inhibition of cell proliferation and survival. This compound has been shown to be highly selective for EGFR, and it does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and survival, induces apoptosis, and inhibits angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects, and it has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isobutoxyphenyl)ethanediamide is its high selectivity for EGFR, which makes it a useful tool for studying the role of EGFR in various cellular processes. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isobutoxyphenyl)ethanediamide. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of this compound with other therapeutic agents to enhance its efficacy. In addition, this compound has been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of other inflammatory diseases beyond rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isobutoxyphenyl)ethanediamide has been extensively studied for its potential applications in cancer treatment. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its inhibition has been shown to be an effective therapeutic strategy. This compound selectively inhibits EGFR and has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
In addition to cancer treatment, this compound has also been studied for its potential applications in other medical fields. For example, this compound has been shown to have anti-inflammatory effects, and it has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(2-methylpropoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13(2)11-25-16-6-4-15(5-7-16)22-20(24)19(23)21-10-14-3-8-17-18(9-14)27-12-26-17/h3-9,13H,10-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJKJTRLEBPOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4728486.png)
![N-(2,4-dichlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4728502.png)
![N-(4-bromophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4728507.png)


![3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4728526.png)
![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4728529.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728533.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728540.png)
![methyl {4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4728552.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4728571.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B4728572.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4728573.png)
![N-(4-acetylphenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]urea](/img/structure/B4728581.png)